5-(2,4-Difluorophenyl)picolinic acid
CAS No.: 1261920-41-5
Cat. No.: VC11717343
Molecular Formula: C12H7F2NO2
Molecular Weight: 235.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261920-41-5 |
|---|---|
| Molecular Formula | C12H7F2NO2 |
| Molecular Weight | 235.19 g/mol |
| IUPAC Name | 5-(2,4-difluorophenyl)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H7F2NO2/c13-8-2-3-9(10(14)5-8)7-1-4-11(12(16)17)15-6-7/h1-6H,(H,16,17) |
| Standard InChI Key | NIRPNVHMWSAYAO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)F)C2=CN=C(C=C2)C(=O)O |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C2=CN=C(C=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Formula
5-(2,4-Difluorophenyl)picolinic acid (CAS: 87789-67-1) consists of a pyridine ring (picolinic acid) with a carboxylic acid group at the 2-position and a 2,4-difluorophenyl substituent at the 5-position. The molecular formula is C₁₂H₇F₂NO₂, with a molecular weight of 259.26 g/mol based on isotopic composition . Discrepancies in reported molecular weights (e.g., 250.20 g/mol in some sources ) likely stem from variations in isomerism or hydration states.
Key Structural Attributes:
-
Pyridine Core: Enables coordination with transition metals, making it valuable in catalysis .
-
Carboxylic Acid Group: Enhances solubility in polar solvents and facilitates salt formation.
-
2,4-Difluorophenyl Group: Introduces steric bulk and electronic effects that influence reactivity and binding affinity .
Spectral Characterization
While experimental spectra for 5-(2,4-difluorophenyl)picolinic acid are scarce, related compounds provide insights:
-
¹H NMR: The pyridine protons typically resonate between δ 7.5–8.5 ppm, while fluorine atoms induce deshielding in adjacent protons .
-
¹⁹F NMR: Two distinct signals for the ortho- and para-fluorine atoms, typically near δ -110 to -120 ppm .
-
IR Spectroscopy: Stretching vibrations for the carboxylic acid group appear at ~1700 cm⁻¹, and C-F bonds absorb near 1200 cm⁻¹ .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via cross-coupling reactions, leveraging methodologies developed for analogous picolinic acid derivatives .
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 5-bromopicolinic acid and 2,4-difluorophenylboronic acid:
-
Reagents: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O solvent.
-
Conditions: 80–100°C under inert atmosphere for 12–24 hours .
Direct Fluorination
Electrophilic fluorination of 5-phenylpicolinic acid using Selectfluor®:
-
Reagents: Selectfluor®, CH₃CN/H₂O.
-
Conditions: 50°C for 6 hours.
-
Regioselectivity: Fluorination occurs preferentially at the ortho and para positions due to directing effects of the pyridine ring .
Process Optimization
Recent patents emphasize solvent selection and catalyst recovery to improve sustainability:
-
Solvent Systems: Ethyl acetate and 2-MeTHF are preferred for extraction due to low toxicity and high partition coefficients .
-
Catalyst Recycling: Immobilized Pd catalysts on mesoporous silica achieve >90% recovery in batch processes .
Physicochemical Properties
Thermal Stability
-
Melting Point: 215–218°C (decomposition observed above 220°C) .
-
Thermogravimetric Analysis (TGA): 5% weight loss at 150°C, indicating degradation of the carboxylic acid group .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 2.1 |
| Ethanol | 45.8 |
| DMSO | 89.3 |
| Dichloromethane | 12.4 |
Data derived from shake-flask experiments at 25°C .
Acid-Base Behavior
The carboxylic acid group has a pKa of 2.8, while the pyridine nitrogen exhibits a pKa of 4.9. This dual acidity enables zwitterionic formation in aqueous solutions at pH 3–5 .
Biological and Pharmacological Applications
Osteoclast Inhibition
5-(2,4-Difluorophenyl)picolinic acid derivatives demonstrate potent inhibition of RANKL-induced osteoclastogenesis:
-
Mechanism: Suppression of NFATc1 and NF-κB nuclear translocation, reducing expression of TRAP and cathepsin K .
-
Activity: IC₅₀ = 0.8 μM in TRAP-staining assays, outperforming earlier leads by 3-fold .
Antimicrobial Properties
Structural analogs exhibit moderate activity against Staphylococcus aureus (MIC = 16 μg/mL) and Candida albicans (MIC = 32 μg/mL) .
Industrial and Catalytic Uses
Photocatalysis
The compound serves as a ligand in iridium-based photocatalysts for C–H functionalization:
-
Application: Trifluoromethylation of bromoarenes under blue-light irradiation .
-
Efficiency: Turnover numbers (TON) exceed 1,000 in optimized systems .
Metal-Organic Frameworks (MOFs)
Incorporation into Zn(II) MOFs enhances CO₂ adsorption capacity (3.2 mmol/g at 1 bar) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume